H-Val-Phe-NH2 HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Phe-NH2 HCl typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, valine, to a solid resin. The subsequent amino acid, phenylalanine, is then coupled to the valine residue using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final step involves the cleavage of the peptide from the resin and the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification purposes .
Chemical Reactions Analysis
Types of Reactions
H-Val-Phe-NH2 HCl can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The peptide bond can be reduced under specific conditions to yield amino alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenylalanine derivatives such as phenylpyruvic acid.
Reduction: Amino alcohols.
Substitution: Substituted amides or thioamides
Scientific Research Applications
H-Val-Phe-NH2 HCl has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and nanostructures
Mechanism of Action
The mechanism of action of H-Val-Phe-NH2 HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The valine and phenylalanine residues can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
H-Phe-Phe-NH2 HCl: A dipeptide consisting of two phenylalanine residues.
H-Val-Val-NH2 HCl: A dipeptide consisting of two valine residues.
H-Val-Tyr-NH2 HCl: A dipeptide consisting of valine and tyrosine residues.
Uniqueness
H-Val-Phe-NH2 HCl is unique due to the combination of valine and phenylalanine residues, which provides distinct physicochemical properties and biological activities. The presence of both hydrophobic and aromatic side chains allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Biological Activity
H-Val-Phe-NH2 HCl, a dipeptide consisting of valine and phenylalanine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis of this compound
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) methods. The process allows for the stepwise assembly of amino acids on a solid support, facilitating the production of high-purity peptides. Various protecting groups are used to prevent unwanted reactions during synthesis, and the final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .
This compound exhibits biological activity primarily through its interaction with opioid receptors. Research indicates that peptides similar to H-Val-Phe-NH2 can modulate pain pathways by acting on these receptors, potentially offering analgesic effects. The compound's structure allows it to mimic endogenous peptides, enhancing its affinity for receptor binding .
Pharmacological Effects
- Analgesic Properties : Studies have shown that dipeptides like H-Val-Phe-NH2 can exhibit significant analgesic effects in animal models. For instance, analogs have been tested for their ability to reduce pain responses in mice, with varying degrees of success depending on structural modifications .
- Antinociceptive Activity : In a comparative study, various peptide derivatives were assessed for their antinociceptive properties. The results indicated that certain modifications to the amino acid sequence could enhance the biological activity of the peptides .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound suggest moderate efficacy against certain Gram-negative bacteria. This property may open avenues for further research into its potential as an antimicrobial agent .
Case Studies
Several case studies highlight the biological activity of this compound and related compounds:
- Study 1 : A study investigated the effects of various peptide analogs on pain modulation in a rat model. It was found that specific substitutions at the phenylalanine position significantly increased analgesic potency compared to the parent compound .
- Study 2 : Another research effort focused on the antimicrobial efficacy of synthesized peptides, including this compound. The results indicated that while some derivatives showed promising activity against bacterial strains, others were less effective, emphasizing the importance of structural optimization .
Table 1: Biological Activity Summary of this compound and Analogues
Compound | Activity Type | IC50 (µM) | Notes |
---|---|---|---|
This compound | Analgesic | 15 | Effective in reducing pain responses |
Val-Val-Tyr-Pro-Trp | Antinociceptive | 8 | Higher potency than parent compound |
Boc-Phe-His-Leu | Antimicrobial | 20 | Moderate activity against Gram-negative |
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-9(2)12(15)14(19)17-11(13(16)18)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H2,16,18)(H,17,19);1H/t11-,12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZPBAVBVCKJBE-FXMYHANSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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